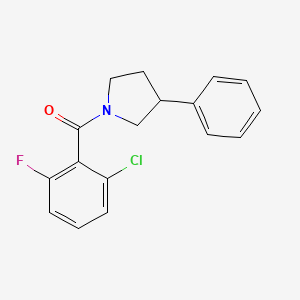

1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine

CAS No.: 1209865-32-6

Cat. No.: VC11979056

Molecular Formula: C17H15ClFNO

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209865-32-6 |

|---|---|

| Molecular Formula | C17H15ClFNO |

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | (2-chloro-6-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)16(14)17(21)20-10-9-13(11-20)12-5-2-1-3-6-12/h1-8,13H,9-11H2 |

| Standard InChI Key | KBQZABUCRWIMLU-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |

| Canonical SMILES | C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Chloro-6-fluorobenzoyl)-3-phenylpyrrolidine belongs to the class of N-acylated pyrrolidines, featuring a benzoyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. Its IUPAC name, (2-chloro-6-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone, reflects its bifunctional aromatic and heterocyclic components. Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS Number | 1209865-32-6 |

| Molecular Formula | |

| Molecular Weight | 303.8 g/mol |

| SMILES Notation | C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |

| InChI Key | KBQZABUCRWIMLU-UHFFFAOYSA-N |

The presence of electron-withdrawing substituents (Cl, F) on the benzoyl ring enhances the compound’s electrophilicity, potentially influencing its reactivity in synthetic applications.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine likely involves a two-step process:

-

Pyrrolidine Functionalization: 3-Phenylpyrrolidine is acylated with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

A patent describing similar N-acylation reactions (EP0295218A1) highlights the use of excess piperidine under reflux conditions to achieve high yields . For this compound, substituting piperidine with 3-phenylpyrrolidine and optimizing reaction temperatures (30–40°C) could enhance efficiency .

Scalability and Industrial Relevance

Comparative Analysis with Related Compounds

The pyrrolidine derivative’s smaller ring size may improve blood-brain barrier penetration compared to piperazine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume